molecular formula C22H25BrN2O6 B297889 ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate

ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No. B297889
M. Wt: 493.3 g/mol
InChI Key: JOPMSPCAFYHKIT-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazones and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It also acts as an acetylcholinesterase inhibitor, which is responsible for the cognitive-enhancing effects observed in Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and enhance cognitive function in Alzheimer's disease. It also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate in lab experiments include its high potency and selectivity towards cancer cells and acetylcholinesterase. However, its low solubility and stability may limit its use in certain experiments.

Future Directions

1. Investigate the potential of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis.
2. Develop more efficient synthesis methods for ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate.
3. Conduct clinical trials to evaluate the safety and efficacy of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate in humans.
4. Investigate the potential of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate as a radiosensitizer in cancer therapy.
5. Explore the molecular mechanisms underlying the cognitive-enhancing effects of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate in Alzheimer's disease.

Synthesis Methods

The synthesis of ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate involves the reaction of 2-bromo-6-ethoxyphenol with 2-(4-methylphenoxy)acetylhydrazine in the presence of a base, followed by the addition of ethyl bromoacetate. The reaction is carried out under reflux conditions and the product is purified by column chromatography.

Scientific Research Applications

Ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by suppressing the expression of various oncogenes. Furthermore, this compound has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.

properties

Product Name

ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate

Molecular Formula

C22H25BrN2O6

Molecular Weight

493.3 g/mol

IUPAC Name

ethyl 2-[2-bromo-6-ethoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H25BrN2O6/c1-4-28-19-11-16(10-18(23)22(19)31-14-21(27)29-5-2)12-24-25-20(26)13-30-17-8-6-15(3)7-9-17/h6-12H,4-5,13-14H2,1-3H3,(H,25,26)/b24-12+

InChI Key

JOPMSPCAFYHKIT-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)Br)OCC(=O)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)Br)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)Br)OCC(=O)OCC

Origin of Product

United States

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